N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16304047
Molecular Formula: C15H13FN4OS2
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -](/images/structure/VC16304047.png)
Specification
Molecular Formula | C15H13FN4OS2 |
---|---|
Molecular Weight | 348.4 g/mol |
IUPAC Name | N-(4-fluorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C15H13FN4OS2/c1-20-14(12-3-2-8-22-12)18-19-15(20)23-9-13(21)17-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,17,21) |
Standard InChI Key | UHJFWZXVNWWPEV-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC=CS3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure (C<sub>16</sub>H<sub>14</sub>F<sub>1</sub>N<sub>4</sub>OS<sub>2</sub>) comprises:
-
A 1,2,4-triazole ring substituted with:
-
Methyl group at position 4
-
Thiophen-2-yl group at position 5
-
-
Sulfanyl bridge linking the triazole to an acetamide moiety
Spectroscopic Characterization
Key spectral data from analogous triazole derivatives include:
-
IR: Peaks at 3,315 cm<sup>−1</sup> (N–H stretch), 1,709 cm<sup>−1</sup> (C=O), and 534 cm<sup>−1</sup> (C–S) .
-
<sup>1</sup>H NMR: Signals at δ 2.45 (s, 3H, CH<sub>3</sub>), δ 7.1–7.8 (m, aromatic protons) .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step organic reactions (Figure 1):
-
Triazole ring formation: Cyclization of thiosemicarbazide derivatives under basic conditions .
-
Thiophene incorporation: Suzuki-Miyaura coupling or nucleophilic substitution .
-
Acetamide functionalization: Reaction of chloroacetyl chloride with 4-fluoroaniline .
Representative protocol:
-
Step 1: React 4-methyl-3-thiosemicarbazide with thiophene-2-carbonyl chloride in NaOH/EtOH to form the triazole-thiophene intermediate .
-
Step 2: Treat with chloroacetyl chloride and 4-fluoroaniline in toluene/TEA to yield the final product .
Industrial-Scale Considerations
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Yield | 58–72% | 85–90% (continuous flow) |
Purification | Column chromatography | Crystallization |
Solvent Recovery | <50% | >95% (distillation) |
Biological Activities
Microbial Strain | MIC (μg/mL) | Reference Compound |
---|---|---|
Staphylococcus aureus | 12.5 | Ciprofloxacin (1.56) |
Escherichia coli | 25.0 | Ampicillin (6.25) |
Candida albicans | 50.0 | Fluconazole (3.12) |
Mechanistic studies suggest triazole-thiophene hybrids disrupt microbial cell wall synthesis by inhibiting penicillin-binding proteins .
Anti-Inflammatory Activity
In murine models, related compounds reduced TNF-α production by 62% at 10 mg/kg (vs. 78% for dexamethasone) . The sulfanyl-acetamide moiety may interact with NF-κB signaling pathways.
Pharmacokinetic Profiling
ADME Properties
Parameter | Value | Method |
---|---|---|
LogP | 3.2 ± 0.3 | HPLC |
Plasma Protein Binding | 89.4% | Equilibrium dialysis |
t<sub>1/2</sub> (rat) | 4.7 h | LC-MS/MS |
Metabolic Pathways
Primary metabolites identified via human liver microsomes:
Comparative Analysis of Triazole Derivatives
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume